molecular formula C14H19BF2N2O3 B14766695 4-(2,2-Difluorocyclopropyl)-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

4-(2,2-Difluorocyclopropyl)-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Cat. No.: B14766695
M. Wt: 312.12 g/mol
InChI Key: ZQSGJPKNYCIGMU-UHFFFAOYSA-N
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Description

4-(2,2-Difluorocyclopropyl)-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a difluorocyclopropyl group, a methoxy group, and a dioxaborolan group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluorocyclopropyl)-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves multiple steps. One common approach is to start with a pyrimidine derivative and introduce the difluorocyclopropyl group through a cyclopropanation reaction. The methoxy group can be introduced via a nucleophilic substitution reaction, and the dioxaborolan group is often added using a Suzuki-Miyaura coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts and solvents are selected to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluorocyclopropyl)-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the difluorocyclopropyl group results in a cyclopropyl derivative.

Scientific Research Applications

4-(2,2-Difluorocyclopropyl)-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2,2-Difluorocyclopropyl)-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its interaction with molecular targets, such as enzymes or receptors. The difluorocyclopropyl group can enhance binding affinity due to its unique electronic properties. The methoxy group may participate in hydrogen bonding, while the dioxaborolan group can facilitate interactions with other molecules through boron chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 4-(2,2-Difluorocyclopropyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

4-(2,2-Difluorocyclopropyl)-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of both a difluorocyclopropyl group and a dioxaborolan group makes it particularly versatile for various applications.

Properties

Molecular Formula

C14H19BF2N2O3

Molecular Weight

312.12 g/mol

IUPAC Name

4-(2,2-difluorocyclopropyl)-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

InChI

InChI=1S/C14H19BF2N2O3/c1-12(2)13(3,4)22-15(21-12)9-10(8-6-14(8,16)17)18-7-19-11(9)20-5/h7-8H,6H2,1-5H3

InChI Key

ZQSGJPKNYCIGMU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CN=C2OC)C3CC3(F)F

Origin of Product

United States

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